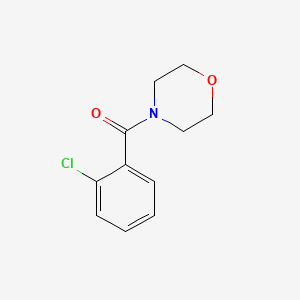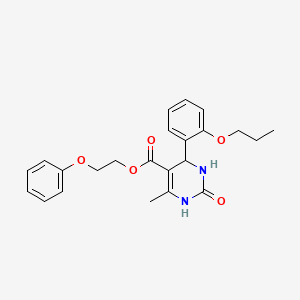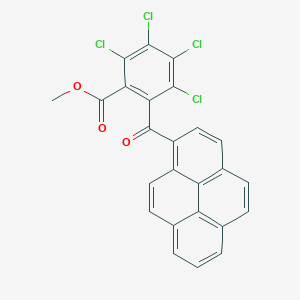![molecular formula C33H20Cl2N2O4 B4949447 2,2'-[methylenebis(4,1-phenyleneimino)]bis(3-chloronaphthoquinone)](/img/structure/B4949447.png)
2,2'-[methylenebis(4,1-phenyleneimino)]bis(3-chloronaphthoquinone)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2'-[methylenebis(4,1-phenyleneimino)]bis(3-chloronaphthoquinone), commonly known as MCNQ, is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields. MCNQ is a member of the naphthoquinone family and is a derivative of 1,4-naphthoquinone.
作用机制
The mechanism of action of MCNQ is not fully understood. However, studies have shown that MCNQ exhibits redox properties and can undergo oxidation-reduction reactions. MCNQ has also been shown to interact with various enzymes and proteins, leading to changes in their activity. The exact mechanism of action of MCNQ is an area of ongoing research.
Biochemical and Physiological Effects:
MCNQ has been shown to exhibit various biochemical and physiological effects. Studies have shown that MCNQ exhibits anti-inflammatory and antioxidant properties, which can help in the treatment of various diseases. MCNQ has also been shown to induce apoptosis in cancer cells, making it a potential candidate for the treatment of cancer. However, further studies are required to fully understand the biochemical and physiological effects of MCNQ.
实验室实验的优点和局限性
MCNQ has several advantages for lab experiments. It is a stable compound that can be easily synthesized in high yields and purity. MCNQ is also soluble in various organic solvents, making it easy to handle in lab experiments. However, MCNQ has some limitations. It is a toxic compound and requires careful handling. The exact toxicity of MCNQ is not fully understood, and further studies are required to fully understand its toxicity.
未来方向
There are several future directions for the research on MCNQ. One of the major areas of research is in the field of biomedicine, where MCNQ has shown potential for the treatment of various diseases. Further studies are required to fully understand the mechanism of action of MCNQ and its potential applications in the treatment of diseases. MCNQ can also be studied for its potential applications in the field of organic electronics, where it has shown promise as an electron acceptor. Further research is required to optimize the performance of MCNQ in organic photovoltaic devices.
合成方法
MCNQ can be synthesized through a multi-step process involving the reaction of 1,4-naphthoquinone with 4,4'-diaminodiphenylmethane followed by the reaction with 3-chloro-1,2-epoxypropane. The resulting product is then oxidized to yield MCNQ. The synthesis method of MCNQ has been optimized to achieve high yields and purity.
科学研究应用
MCNQ has been studied extensively for its potential applications in various fields of scientific research. One of the major areas of research is in the field of organic electronics, where MCNQ has been used as an electron acceptor in organic photovoltaic devices. MCNQ has also been studied for its potential applications in the field of biomedicine. Studies have shown that MCNQ exhibits anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various diseases such as cancer and cardiovascular diseases.
属性
IUPAC Name |
2-chloro-3-[4-[[4-[(3-chloro-1,4-dioxonaphthalen-2-yl)amino]phenyl]methyl]anilino]naphthalene-1,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H20Cl2N2O4/c34-26-28(32(40)24-7-3-1-5-22(24)30(26)38)36-20-13-9-18(10-14-20)17-19-11-15-21(16-12-19)37-29-27(35)31(39)23-6-2-4-8-25(23)33(29)41/h1-16,36-37H,17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBZRKMJEGUGAKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=C(C2=O)Cl)NC3=CC=C(C=C3)CC4=CC=C(C=C4)NC5=C(C(=O)C6=CC=CC=C6C5=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H20Cl2N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
579.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[2-(2-allylphenoxy)ethoxy]-3-ethoxybenzaldehyde](/img/structure/B4949364.png)
![17-(2-bromophenyl)-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-1-carboxylic acid](/img/structure/B4949370.png)
![6-methyl-4-(4-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B4949375.png)
![4-(2,5-dimethoxyphenyl)-5,6-dimethylthieno[2,3-d]pyrimidine](/img/structure/B4949384.png)
![4-tert-butyl-N-(2-(4-methoxyphenyl)-1-{[(2-phenylethyl)amino]carbonyl}vinyl)benzamide](/img/structure/B4949389.png)



![N-[(4-chlorophenyl)(phenyl)methyl]-1-(2-phenylethyl)-4-piperidinamine](/img/structure/B4949412.png)

![N-[4-({[(2-chlorobenzoyl)amino]carbonothioyl}amino)phenyl]-2-furamide](/img/structure/B4949420.png)
![methyl 2-[(4,6-dimethyl-2-quinazolinyl)thio]propanoate](/img/structure/B4949430.png)
![2-{[3-(4-bromophenyl)-1H-pyrazol-4-yl]methylene}-6-methoxy-3,4-dihydro-1(2H)-naphthalenone](/img/structure/B4949440.png)
![1,1'-{2-[(4-methylbenzyl)oxy]-1,3-propanediyl}diazepane dihydrochloride](/img/structure/B4949466.png)